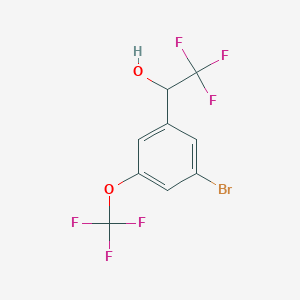
Ethyl 3-(3-thienyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735622 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31735622 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled temperature and pressure].
Step 3: Final purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of MFCD31735622 is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD31735622 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others using [specific reagents].
Common Reagents and Conditions
Oxidizing Agents: [Examples of oxidizing agents] under [specific conditions].
Reducing Agents: [Examples of reducing agents] under [specific conditions].
Substitution Reagents: [Examples of substitution reagents] under [specific conditions].
Major Products
Scientific Research Applications
MFCD31735622 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which MFCD31735622 exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Binding to [specific receptors or enzymes]: and modulating their activity.
Influencing [specific biochemical pathways]: to produce desired effects.
Altering [specific cellular processes]: to achieve therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
MFCD31735622 can be compared with other compounds such as [list of similar compounds]. These compounds share some structural similarities but differ in their specific properties and applications.
Uniqueness
What sets MFCD31735622 apart from similar compounds is its [unique property or feature], which makes it particularly valuable for [specific application].
Conclusion
MFCD31735622 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 3-thiophen-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(3-5-12-10)8-4-6-15-7-8/h3-7,12H,2H2,1H3 |
InChI Key |
YEJJGSRDRSGSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)


![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)

![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)



![6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/structure/B13715522.png)
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)


